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Compound of Interest

Compound Name: 2-Fluoro-2-methylpropan-1-amine

Cat. No.: B3195021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylpropan-1-amine is a fascinating yet understudied molecule that holds

potential in various fields of chemical research, particularly in medicinal chemistry and

materials science. The introduction of a fluorine atom into the neopentyl amine scaffold can

significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and

metabolic stability. These modifications are highly sought after in drug design to enhance

pharmacokinetic and pharmacodynamic profiles. This technical guide provides a

comprehensive overview of the current knowledge on 2-Fluoro-2-methylpropan-1-amine,

including its properties, a proposed synthetic route based on established chemical principles,

and a discussion of its potential applications. Due to the limited availability of published

experimental data, this guide also highlights areas for future research and development.

Chemical and Physical Properties
While experimental data for 2-Fluoro-2-methylpropan-1-amine is scarce in peer-reviewed

literature, its fundamental properties have been computed and are available in chemical

databases. These properties are summarized in the tables below for both the free base and its

hydrochloride salt.

Table 1: Computed Properties of 2-Fluoro-2-methylpropan-1-amine[1]
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Property Value

Molecular Formula C₄H₁₀FN

Molecular Weight 91.13 g/mol

IUPAC Name 2-fluoro-2-methylpropan-1-amine

CAS Number 879121-42-3

Canonical SMILES CC(C)(CN)F

InChI Key YRCWDUIBSJKELW-UHFFFAOYSA-N

Topological Polar Surface Area 26 Å²

Complexity 42.8

Table 2: Computed Properties of 2-Fluoro-2-methylpropan-1-amine Hydrochloride[2]

Property Value

Molecular Formula C₄H₁₁ClFN

Molecular Weight 127.59 g/mol

IUPAC Name 2-fluoro-2-methylpropan-1-amine;hydrochloride

CAS Number 879001-63-5

Canonical SMILES CC(C)(CN)F.Cl

InChI Key REOSCHXVONAVMN-UHFFFAOYSA-N

Proposed Synthesis and Experimental Protocols
Currently, there are no published, detailed experimental protocols for the synthesis of 2-Fluoro-
2-methylpropan-1-amine. However, based on general methodologies for the synthesis of

fluorinated amines, a plausible synthetic route can be proposed. The following workflow

outlines a potential multi-step synthesis starting from a commercially available precursor.
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Caption: A proposed synthetic pathway for 2-Fluoro-2-methylpropan-1-amine.

Detailed Hypothetical Experimental Protocol:

This protocol is a conceptual outline and would require optimization and validation in a

laboratory setting.

Step 1: Protection of the Amine
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To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane),

add triethylamine (Et₃N) as a base.

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-

layer chromatography (TLC).

Work up the reaction by washing with aqueous solutions and drying the organic layer.

Purify the resulting Boc-protected amino alcohol by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

Dissolve the Boc-protected amino alcohol in a suitable solvent system (e.g., a mixture of

acetonitrile, water, and a buffer).

Add a catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

(TEMPO), and a co-oxidant like sodium hypochlorite (NaOCl).

Maintain the pH of the reaction mixture and monitor the progress by TLC.

Upon completion, quench the reaction and extract the product into an organic solvent.

Purify the resulting Boc-protected amino acid.

Step 3: Electrophilic Fluorination

The Boc-protected amino acid is treated with a suitable electrophilic fluorinating agent, such

as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

bis(tetrafluoroborate)).

The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

The progress of the reaction should be carefully monitored due to the high reactivity of the

fluorinating agent.
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Upon completion, the reaction is quenched, and the fluorinated product is extracted and

purified.

Step 4: Reduction of the Carboxylic Acid

The purified Boc-protected 2-fluoro-2-methylpropanoic acid is dissolved in an anhydrous

ether solvent (e.g., tetrahydrofuran).

The solution is slowly added to a suspension of a strong reducing agent, such as lithium

aluminum hydride (LiAlH₄), at a low temperature (e.g., 0 °C).

The reaction is carefully quenched with water and an aqueous base.

The resulting Boc-protected 2-fluoro-2-methylpropan-1-amine is extracted and purified.

Step 5: Deprotection of the Amine

The Boc-protected amine is dissolved in a suitable solvent, and a strong acid, such as

trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

The reaction is stirred at room temperature until the deprotection is complete (monitored by

TLC).

The solvent and excess acid are removed under reduced pressure to yield the final product,

2-Fluoro-2-methylpropan-1-amine, likely as its corresponding salt.

Spectroscopic Data Analysis (Predicted)
While experimental spectra for 2-Fluoro-2-methylpropan-1-amine are not readily available,

we can infer expected characteristics based on its structure and data from analogous

compounds like 2-fluoro-2-methylpropane.[3]

Table 3: Predicted Spectroscopic Data for 2-Fluoro-2-methylpropan-1-amine
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Technique Predicted Key Features

¹H NMR

- A singlet or a doublet for the two methyl

groups, likely showing coupling to the fluorine

atom. - A singlet or a doublet for the methylene

(-CH₂-) group adjacent to the amine, potentially

showing coupling to the fluorine atom. - A broad

singlet for the amine protons (-NH₂).

¹³C NMR

- A quaternary carbon signal split into a doublet

due to coupling with the fluorine atom. - A signal

for the two equivalent methyl carbons, also likely

showing coupling to fluorine. - A signal for the

methylene carbon adjacent to the amine.

¹⁹F NMR

- A single resonance, likely a multiplet due to

coupling with the protons of the methyl and

methylene groups.

Mass Spec.

- A molecular ion peak corresponding to the

exact mass of the compound. - Characteristic

fragmentation patterns, including the loss of a

methyl group or the amine functionality.

Potential Applications and Future Research
The unique properties imparted by the fluorine atom make 2-Fluoro-2-methylpropan-1-amine
an attractive building block for several applications:

Medicinal Chemistry: The introduction of a fluorine atom can block metabolic oxidation at the

tertiary carbon, potentially increasing the half-life of a drug candidate. The reduced basicity

of the amine group can also improve oral bioavailability.

Agrochemicals: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced

efficacy and altered environmental persistence in agrochemical applications.

Materials Science: Fluorinated amines can be used as monomers or modifying agents for

polymers, imparting properties such as hydrophobicity and thermal stability.
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Future research should focus on:

Development of a robust and scalable synthetic route: The proposed pathway requires

experimental validation and optimization.

Full characterization of the compound: Detailed spectroscopic and physicochemical analysis

is needed to confirm its properties.

Exploration of its biological activity: Screening 2-Fluoro-2-methylpropan-1-amine and its

derivatives in various biological assays could uncover novel therapeutic applications.

Logical Relationships in Drug Discovery
The rationale for incorporating a 2-fluoro-2-methylpropyl group into a drug candidate can be

visualized as follows:

Lead Compound

Introduce 2-Fluoro-2-methylpropyl moiety

Increased Metabolic Stability Altered Basicity (pKa) Modified Lipophilicity (logP)

Improved Pharmacokinetics

Enhanced Biological Activity

Click to download full resolution via product page
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Caption: Rationale for using 2-fluoro-2-methylpropyl group in drug design.

This guide serves as a foundational document for researchers interested in 2-Fluoro-2-
methylpropan-1-amine. While the current body of literature is limited, the potential of this

compound warrants further investigation. The proposed synthetic strategies and predicted

properties herein provide a solid starting point for future experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3195021?utm_src=pdf-body
https://www.benchchem.com/product/b3195021?utm_src=pdf-body
https://www.benchchem.com/product/b3195021?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-2-methylpropan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-2-methylpropan-1-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-2-methylpropan-1-amine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-2-methylpropan-1-amine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Propane_-2-fluoro-2-methyl
https://www.benchchem.com/product/b3195021#2-fluoro-2-methylpropan-1-amine-literature-review
https://www.benchchem.com/product/b3195021#2-fluoro-2-methylpropan-1-amine-literature-review
https://www.benchchem.com/product/b3195021#2-fluoro-2-methylpropan-1-amine-literature-review
https://www.benchchem.com/product/b3195021#2-fluoro-2-methylpropan-1-amine-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3195021?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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